N-(2-ethylhexyl)-3-iodobenzamide
Übersicht
Beschreibung
N-(2-ethylhexyl)-3-iodobenzamide, also known as EIAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EIAB is a synthetic molecule that belongs to the family of benzamides, which are known for their ability to interact with various receptors in the body.
Wirkmechanismus
The mechanism of action of N-(2-ethylhexyl)-3-iodobenzamide is not fully understood, but it is believed to interact with the TRPV1 receptor by binding to a specific site on the receptor. This interaction results in the inhibition of calcium influx, which is necessary for the activation of the receptor. By inhibiting the TRPV1 receptor, N-(2-ethylhexyl)-3-iodobenzamide can reduce pain sensation and inflammation.
Biochemical and physiological effects:
N-(2-ethylhexyl)-3-iodobenzamide has been shown to have several biochemical and physiological effects. In animal studies, N-(2-ethylhexyl)-3-iodobenzamide has been shown to reduce pain sensation and inflammation. It has also been shown to have anxiolytic effects, which may be due to its ability to modulate the activity of the TRPV1 receptor. Additionally, N-(2-ethylhexyl)-3-iodobenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-ethylhexyl)-3-iodobenzamide in lab experiments is its high selectivity for the TRPV1 receptor. This allows researchers to study the specific effects of inhibiting this receptor without affecting other receptors in the body. Additionally, N-(2-ethylhexyl)-3-iodobenzamide has a long half-life, which allows for prolonged inhibition of the TRPV1 receptor. However, one limitation of using N-(2-ethylhexyl)-3-iodobenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(2-ethylhexyl)-3-iodobenzamide. One area of research is in the development of new drugs that target the TRPV1 receptor. N-(2-ethylhexyl)-3-iodobenzamide has shown promise in this area, and further research may lead to the development of more effective and selective drugs. Another area of research is in the study of the antioxidant properties of N-(2-ethylhexyl)-3-iodobenzamide. This may lead to the development of new treatments for oxidative stress-related diseases. Additionally, the development of new synthesis methods for N-(2-ethylhexyl)-3-iodobenzamide may allow for the production of more potent and selective compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylhexyl)-3-iodobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs that target specific receptors in the body. N-(2-ethylhexyl)-3-iodobenzamide has been shown to interact with the TRPV1 receptor, which is involved in pain sensation and inflammation. By targeting this receptor, N-(2-ethylhexyl)-3-iodobenzamide has the potential to be used in the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-ethylhexyl)-3-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBGGUJBBJMKTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.